2-Chloropropionamide

Covalent Probe Discovery Chemoproteomics Electrophilic Warhead Screening

Conventional hyper-reactive electrophiles (chloroacetamide, acrylamide) generate unacceptable background labeling in chemoproteomics, voiding target specificity. 2-Chloropropionamide solves this with 3.5-fold lower cysteine reactivity (27% vs 95% thiol conversion), enabling truly selective covalent target engagement. • S-enantiomer (S-CW3554): PDI-selective inhibition, IC50 20 nM; R-enantiomer entirely inactive-stereochemical discrimination achiral warheads cannot provide. • Validated poor substrate for L-2-haloacid dehalogenase; enables crystallographic intermediate trapping at 2.15 Å resolution for biocatalysis engineering. • 98% purity, white crystalline solid; ambient shipping; global delivery.

Molecular Formula C3H6ClNO
Molecular Weight 107.54 g/mol
CAS No. 27816-36-0
Cat. No. B1208399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropropionamide
CAS27816-36-0
Synonyms2-chloropropanamide
2-chloropropionamide
2CPA-amide
Molecular FormulaC3H6ClNO
Molecular Weight107.54 g/mol
Structural Identifiers
SMILESCC(C(=O)N)Cl
InChIInChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6)
InChIKeyOEZPDHRXGCLGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropropionamide: Weak Electrophile for Covalent Probes


2-Chloropropionamide (CAS 27816-36-0) is a halogenated amide building block characterized by a chlorine at the α-carbon of a propionamide skeleton. Unlike its more reactive chloroacetamide and acrylamide counterparts, this compound functions as a low-reactivity electrophilic warhead, enabling precision covalent modification of protein targets . Its classification as a weak, stereochemically tunable electrophile makes it a critical synthetic intermediate for developing selective protein disulfide isomerase (PDI) inhibitors and next-generation irreversible probes .

Low-reactivity electrophilic warhead for attenuated cysteine labeling
Stereochemically tunable C2 chiral center for enantioselective probe synthesis
Synthetic intermediate for PDI-targeted covalent probe development

2-Chloropropionamide Irreplaceability


Generic substitution with chloroacetamide or acrylamide electrophiles fails due to profound reactivity differences that void experimental reproducibility. Quantitative kinetic analysis demonstrates that chloroacetamide exhibits 95% thiol conversion under physiological conditions, while acrylamide shows 54%, but 2-chloropropionamide yields only 27% conversion . This 3.5-fold lower reactivity versus chloroacetamide directly translates to lower background labeling, making the compound uniquely suited for selective target engagement studies where conventional hyper-reactive warheads would fail specificity criteria .

Chloroacetamide and acrylamide warheads show substantially higher thiol reactivity, leading to elevated background labeling that may compromise target engagement selectivity in complex proteomes.
Achiral electrophiles do not enable enantioselective target discrimination; substituting the chiral 2-chloropropionamide scaffold removes the ability to develop stereochemically defined probes with differential target binding.
Probes built on hyper-reactive warheads may not replicate the cell-line selectivity profile observed with 2-chloropropionamide-based constructs, potentially shifting cytotoxic response patterns across models.

2-Chloropropionamide Procurement Evidence


Lower Cysteine Reactivity Reduces Background Labeling

In a direct thiol reactivity assay under identical physiological conditions, 2-chloropropionamide achieved only 27% conversion with a cysteine thiol model, compared to 54% conversion for acrylamide and 95% conversion for chloroacetamide. This represents a 3.5-fold reduction in reactivity relative to chloroacetamide and a 2-fold reduction relative to acrylamide, establishing its profile as a low-reactivity electrophile for minimizing off-target labeling .

Thiol Reactivity
Head-to-head
27% conversion
Supports low-background labeling selection
vs 95% (chloroacetamide) and 54% (acrylamide); cysteine model, 6h
Covalent Probe Discovery Chemoproteomics Electrophilic Warhead Screening

Stereochemical Tunability Enables Enantioselective Probes

The S-enantiomer of a 2-chloropropionamide-containing probe (S-CW3554) exhibits irreversible, selective labeling of protein disulfide isomerase (PDI) and inhibits its enzymatic activity, while the R-enantiomer shows no detectable PDI engagement. This stereochemical discrimination is impossible with achiral electrophiles such as chloroacetamide or acrylamide, where no enantioselective tuning of target binding can be engineered . The X-ray crystal structure of L-2-chloropropionamide bound to L-2-haloacid dehalogenase further confirms the stereochemical recognition of the C2 chiral center by the enzyme pocket .

Enantioselective PDI
Class-level
S-enantiomer active, R-enantiomer inactive
Supports enantioselective probe development
Intact cell labeling; achiral warheads lack discrimination
Stereoselective Synthesis Covalent Drug Discovery PDI Inhibition

Selective Cytotoxicity in Multiple Myeloma via PDI Inhibition

When screened against five diverse cancer cell lines, S-CW3554—a probe incorporating the 2-chloropropionamide warhead—exhibited cytotoxicity uniquely restricted to multiple myeloma cells, a cancer type recently identified as PDI-dependent. In contrast, closely matched probes lacking the 2-chloropropionamide moiety or bearing alternative electrophilic warheads showed no selective cytotoxicity across the same panel, confirming that the warhead's specific reactivity profile is required for cell-type-selective activity .

Myeloma Cell Activity
Cross-study comparable
IC50 20 nM (PDI enzyme)
Reported cell-model response context
Five cancer cell lines; selectivity toward PDI-dependent myeloma
Cancer Cell Line Profiling Multiple Myeloma PDI Inhibition

Key Application Scenarios for 2-Chloropropionamide


Covalent Probe Design with Attenuated Thiol Reactivity

In chemoproteomics campaigns where chloroacetamide-based probes generate unacceptable background labeling, 2-chloropropionamide delivers a 3.5-fold lower cysteine reactivity, enabling the identification of truly selective target engagements without off-target noise . Procurement should prioritize this compound when the experimental goal is selective covalent labeling in complex proteomes.

Enantioselective PDI Inhibitors for Cancer

Researchers developing enantioselective inhibitors of protein disulfide isomerase require the chiral 2-chloropropionamide scaffold. The S-enantiomer (S-CW3554) demonstrates PDI-selective covalent inhibition with an IC50 of 20 nM, while the R-enantiomer is entirely inactive, a discrimination that achiral warheads cannot provide . This compound is essential for programs targeting PDI-dependent multiple myeloma.

Haloacid Dehalogenase Substrate Specificity Studies

L-2-chloropropionamide serves as a validated poor substrate for L-2-haloacid dehalogenase, enabling crystallographic trapping of reaction intermediates at 2.15 Å resolution . Laboratories studying substrate specificity or engineering haloacid dehalogenases for industrial biocatalysis should select this compound over 3-chloropropionamide, which lacks the chiral C2 center required for stereochemical interrogation of the enzyme active site.

Application
Selection Property
Validation Focus
Chemoproteomic probe design
Attenuated thiol reactivity profile
Background labeling assessment in complex proteomes
Enantioselective PDI pathway studies
Stereochemically defined chiral warhead
Enantiomer-specific PDI engagement assays
Haloacid dehalogenase substrate specificity
Chiral C2 center for enzyme active site recognition
Crystallographic intermediate trapping and structure determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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